

# Physicochemical Properties of 1-(3-Methylphenyl)piperazine: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *1-(3-Methylphenyl)piperazine*

Cat. No.: *B1266048*

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the core physicochemical properties of **1-(3-Methylphenyl)piperazine**, a versatile building block in contemporary drug discovery and development. The information presented is curated for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a foundational understanding of this important molecule.

## Core Physicochemical Data

**1-(3-Methylphenyl)piperazine**, also known as 1-(m-Tolyl)piperazine, is a substituted piperazine derivative. Its fundamental physicochemical characteristics are summarized below. It is important to note that some reported values, particularly for the physical state and boiling point, show variability in the literature, which may be attributable to different experimental conditions (e.g., atmospheric vs. reduced pressure for boiling point) or sample purity.

Property	Value	Source(s)
Molecular Formula	C <sub>11</sub> H <sub>16</sub> N <sub>2</sub>	[1]
Molecular Weight	176.26 g/mol	[1]
Physical Form	Viscous liquid or low melting solid	[2]
Melting Point	125-128 °C	-
Boiling Point	112 °C	-
Predicted pKa	9.05 ± 0.10	-
Solubility	Soluble in ethanol and chloroform; insoluble in water.	[2] [2]
Predicted logP	2.3 - 2.5	-

## Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **1-(3-Methylphenyl)piperazine** are outlined below. These protocols are based on standard laboratory procedures.

### Determination of Melting Point

The melting point of solid **1-(3-Methylphenyl)piperazine** can be determined using the capillary method with a melting point apparatus.[3][4][5][6]

- **Sample Preparation:** A small amount of the crystalline solid is finely powdered. A capillary tube, sealed at one end, is filled with the powder to a height of 2-3 mm by tapping the sealed end on a hard surface.[5][6]
- **Apparatus Setup:** The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

- Measurement: The sample is heated at a steady rate of approximately 10 °C/minute initially. [6] As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C/minute to allow for thermal equilibrium.[6]
- Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[6]

## Determination of Boiling Point

For liquid **1-(3-Methylphenyl)piperazine**, the boiling point can be determined using the Thiele tube method.[7][8][9][10]

- Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube.[9] A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.
- Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[10]
- Measurement: The Thiele tube is heated gently and uniformly.[7] As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.[10] The heat is then removed.
- Data Recording: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[10]

## Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of **1-(3-Methylphenyl)piperazine**, which has basic nitrogen atoms, can be determined by potentiometric titration.[11][12][13][14][15]

- Sample Preparation: A precise amount of **1-(3-Methylphenyl)piperazine** is dissolved in deionized water or a suitable co-solvent to create a solution of known concentration (e.g., 0.01 M).[14] The ionic strength of the solution is kept constant by adding a neutral salt like potassium chloride.[11][14]

- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature.[11][12]
- pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.[11][12]
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[14]

## Determination of Solubility by the Shake-Flask Method

The solubility of **1-(3-Methylphenyl)piperazine** in various solvents can be determined using the shake-flask method.[16][17][18][19]

- Sample Preparation: An excess amount of **1-(3-Methylphenyl)piperazine** is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.[16]
- Equilibration: The flask is agitated in a constant temperature shaker bath for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[18]
- Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.[18]
- Quantification: The concentration of **1-(3-Methylphenyl)piperazine** in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17]

## Determination of Octanol-Water Partition Coefficient (logP)

The lipophilicity of **1-(3-Methylphenyl)piperazine** is quantified by its logP value, determined by the shake-flask method.[20][21][22][23][24]

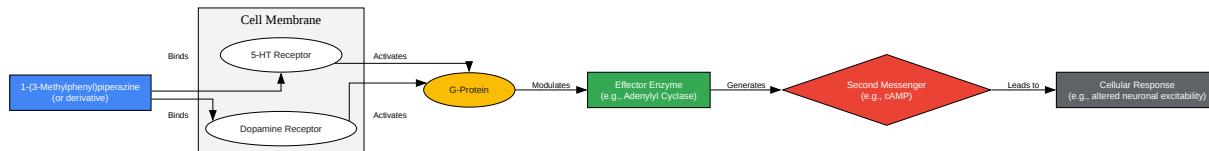
- Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) are mutually saturated by shaking them together and allowing the phases to separate.[21][22]

- Partitioning: A known amount of **1-(3-Methylphenyl)piperazine** is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel.
- Equilibration: The mixture is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.[22]
- Phase Separation and Quantification: The two phases are carefully separated. The concentration of the compound in each phase is determined using an appropriate analytical method, such as HPLC-UV.[21]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[22]

## Biological Context and Signaling Pathways

Phenylpiperazine derivatives are a well-established class of compounds that interact with various neurotransmitter receptors in the central nervous system (CNS).[25] **1-(3-Methylphenyl)piperazine**, as a member of this class, is a valuable scaffold for developing agents targeting neurological and psychiatric disorders.[26][27] The primary targets of many phenylpiperazines are serotonin (5-HT) and dopamine (D) receptors.[28][29][30][31][32][33][34][35][36]

The diagram below illustrates a generalized signaling pathway for the interaction of a phenylpiperazine derivative with G-protein coupled serotonin and dopamine receptors, which are common targets for this class of compounds.



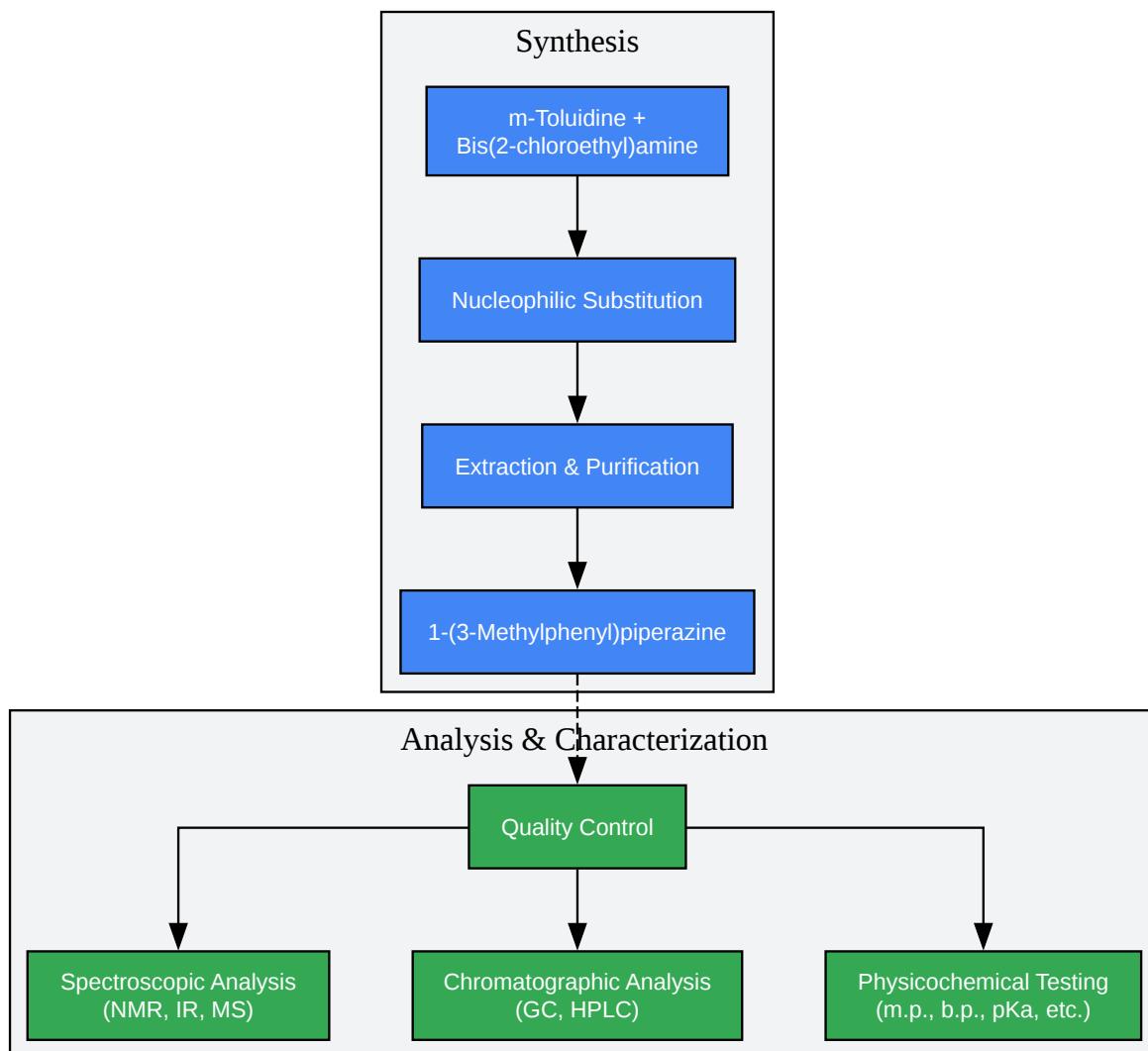
[Click to download full resolution via product page](#)

Caption: Generalized signaling pathway for phenylpiperazine derivatives.

This diagram depicts the binding of a phenylpiperazine compound to either a serotonin or dopamine G-protein coupled receptor on the cell membrane. This interaction activates a G-protein, which in turn modulates an effector enzyme. The effector enzyme then generates a second messenger, leading to a downstream cellular response that alters neuronal activity.

## Synthetic and Analytical Workflow

The synthesis of **1-(3-Methylphenyl)piperazine** and its subsequent analysis follows a logical workflow. A representative scheme is presented below.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. GSRS [gsrs.ncats.nih.gov]
- 2. chembk.com [chembk.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. pennwest.edu [pennwest.edu]
- 5. byjus.com [byjus.com]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. byjus.com [byjus.com]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 19. enamine.net [enamine.net]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 23. LogP / LogD shake-flask method [protocols.io]
- 24. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 25. researchgate.net [researchgate.net]
- 26. chemimpex.com [chemimpex.com]

- 27. chemimpex.com [chemimpex.com]
- 28. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. drugs.com [drugs.com]
- 31. mdpi.com [mdpi.com]
- 32. Binding mechanism of nine N-phenylpiperazine derivatives and  $\alpha$ 1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 33. researchgate.net [researchgate.net]
- 34. mdpi.com [mdpi.com]
- 35. Central serotoninmimetic action of phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Novel potent and selective central 5-HT3 receptor ligands provided with different intrinsic efficacy. 1. Mapping the central 5-HT3 receptor binding site by arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical Properties of 1-(3-Methylphenyl)piperazine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266048#physicochemical-properties-of-1-3-methylphenyl-piperazine>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)